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molecular formula C6H5ClF3NS B3348210 Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride CAS No. 158898-57-8

Benzenethiol, 2-amino-3,4,6-trifluoro-, hydrochloride

Cat. No. B3348210
M. Wt: 215.62 g/mol
InChI Key: RREODNYNAPILHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214991B1

Procedure details

A solution of 4,5,7-trifluoro-2-methylbenzothiazole (25.0 g, 123 mmol) in ethylene glycol (310 mL, 0.4 M) and 30% aq. NaOH (310 mL, 0.4 M) was degassed using a nitrogen stream then heated to a gentle reflux (125° C.) for 3 h. The solution was cooled to 0° C. and acidified to pH 3-4 using conc. HCl (appox. 200 mL). The solution was extracted with ether (750 mL) and washed with water (200 mL). The organic layer was dried over Na2SO4, filtered and treated with 2,2-di-tert-butyl-4-methylphenol (0.135 g, 0.5 mol %). After concentrating to dryness, the crude product was dissolved in anhydrous methanol (200 mL) and treated with an HCl solution in 1,4-dioxane (37 mL, 4 N, 148 mmol). The resulting mixture was concentrated to dryness, triturated with isopropylether (100 mL) and filtered to give 2-amino-3,4,6-trifluorothiophenol hydrochloride (19.3 g, 73%) as a light brown solid that was used without further purification. mp. 121-124° C.; Rf 0.43 (30% ethyl acetate in heptane); Anal. Calcd for C6H5ClF3NS: C, 33.42; H, 2.34; N, 6.50; S, 14.87. Found C, 33.45; H, 2.27; N, 6.48; S, 14.96.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
310 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
37 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]2[N:8]=C(C)[S:10][C:6]=2[C:5]([F:12])=[CH:4][C:3]=1[F:13].[ClH:14].O1CCOCC1>C(O)CO.[OH-].[Na+]>[ClH:14].[NH2:8][C:7]1[C:2]([F:1])=[C:3]([F:13])[CH:4]=[C:5]([F:12])[C:6]=1[SH:10] |f:4.5,6.7|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC1=C(C=C(C2=C1N=C(S2)C)F)F
Name
Quantity
310 mL
Type
solvent
Smiles
C(CO)O
Name
Quantity
310 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
37 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then heated to
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ether (750 mL)
WASH
Type
WASH
Details
washed with water (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
treated with 2,2-di-tert-butyl-4-methylphenol (0.135 g, 0.5 mol %)
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the crude product was dissolved in anhydrous methanol (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
triturated with isopropylether (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
Cl.NC1=C(C(=CC(=C1F)F)F)S
Measurements
Type Value Analysis
AMOUNT: MASS 19.3 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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